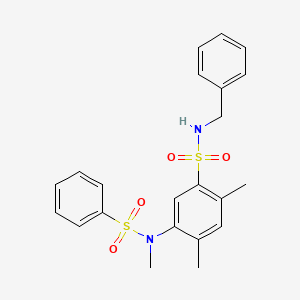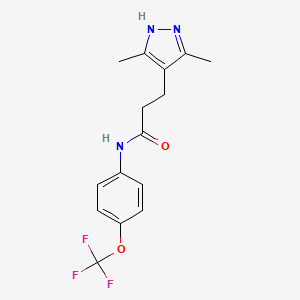
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DPP4 inhibitor and is known to have a wide range of biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide involves the inhibition of DPP4. This enzyme is responsible for breaking down incretin hormones, which play a key role in regulating glucose metabolism. By inhibiting DPP4, this compound increases the levels of incretin hormones, which in turn improves glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide has been shown to have a wide range of biochemical and physiological effects. These include reducing inflammation, improving endothelial function, and reducing oxidative stress. These effects make it a promising candidate for the treatment of a variety of diseases, including cardiovascular disease and neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide in lab experiments is its well-documented synthesis method and known mechanism of action. This makes it a reliable and consistent compound to work with. However, one limitation of this compound is its potential toxicity at high doses. Careful dosing and monitoring is necessary to ensure the safety of lab animals and researchers.
Future Directions
There are many future directions for research on 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. This compound has been shown to reduce inflammation and oxidative stress, which are key factors in the development of these diseases. Another area of interest is its potential as a treatment for cardiovascular disease. This compound has been shown to improve endothelial function, which plays a crucial role in the development of cardiovascular disease. Finally, there is potential for this compound to be used in combination with other drugs to improve their efficacy and reduce side effects.
In conclusion, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide is a promising compound for scientific research. Its well-documented synthesis method, known mechanism of action, and wide range of biochemical and physiological effects make it a reliable and consistent compound to work with. Further research is needed to explore its potential applications in the treatment of a variety of diseases.
Synthesis Methods
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide involves the reaction between 4-(trifluoromethoxy)benzaldehyde and 3,5-dimethyl-1H-pyrazole in the presence of a base. The resulting intermediate is then reacted with 3-chloropropionyl chloride to produce the final product. This synthesis method has been well-documented in scientific literature and has been optimized for high yield and purity.
Scientific Research Applications
The primary application of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide is in the field of scientific research. This compound has been extensively studied for its potential as a DPP4 inhibitor, which is an enzyme that plays a crucial role in glucose metabolism. By inhibiting DPP4, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models. This makes it a promising candidate for the treatment of type 2 diabetes.
properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2/c1-9-13(10(2)21-20-9)7-8-14(22)19-11-3-5-12(6-4-11)23-15(16,17)18/h3-6H,7-8H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECSHZFWWOYIIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

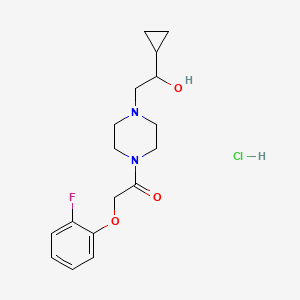

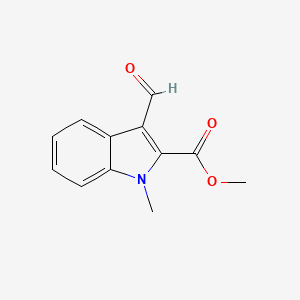
![Tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2851294.png)
![N-(3,4-dimethoxyphenethyl)-2-ethylbenzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2851295.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2851298.png)
![3-{2-Azabicyclo[2.1.1]hexan-1-yl}propanoic acid hydrochloride](/img/structure/B2851300.png)

![4-{[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide](/img/structure/B2851306.png)
![9-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid](/img/structure/B2851307.png)
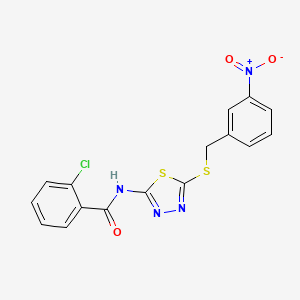
![3-Tert-butyl-7,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2851310.png)
